2-metoximetil-4,5-dihidro-1H-imidazol

Descripción general

Descripción

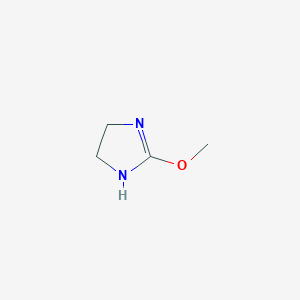

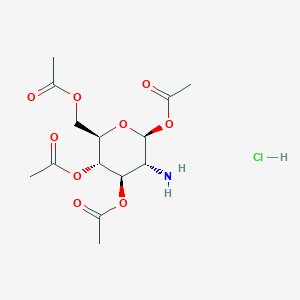

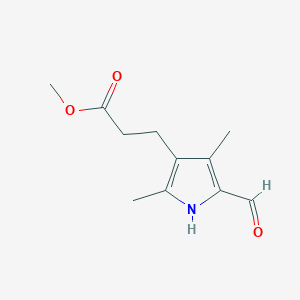

2-methoxy-4,5-dihydro-1H-imidazole, also known as 2-methoxy-4,5-dihydro-1H-imidazole, is a useful research compound. Its molecular formula is C4H8N2O and its molecular weight is 100.12 g/mol. The purity is usually 95%.

The exact mass of the compound 2-methoxy-4,5-dihydro-1H-imidazole is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-methoxy-4,5-dihydro-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methoxy-4,5-dihydro-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicina

Los derivados de imidazol, incluido el 2-metoximetil-4,5-dihidro-1H-imidazol, tienen una amplia gama de aplicaciones en medicina . Se utilizan en la síntesis de moléculas biológicamente activas , como fármacos anticancerígenos, antienvejecimiento, anticoagulantes, antiinflamatorios, antimicrobianos, antituberculosos, antidiabéticos, antimaláricos, antivirales e inhibidores enzimáticos .

Química Sintética

En la química sintética, los derivados de imidazol se utilizan en diversas reacciones multicomponentes llevadas a cabo en diferentes condiciones . Desempeñan un papel fundamental en la optimización de la eficiencia sintética .

Agricultura

Los derivados de imidazol también actúan como reguladores selectivos del crecimiento de las plantas, fungicidas, herbicidas y agentes terapéuticos . Esto los hace valiosos en el campo de la agricultura.

Química Verde

En el campo de la química verde, los derivados de imidazol tienen aplicaciones amplias como líquidos iónicos y carbenos N-heterocíclicos (NHC) . Esto se debe a la demanda de métodos respetuosos con el medio ambiente en la síntesis orgánica química .

Síntesis Regiocontrolada

Se han destacado los recientes avances en la síntesis regiocontrolada de imidazoles sustituidos . Estos heterociclos son componentes clave de las moléculas funcionales que se utilizan en una variedad de aplicaciones cotidianas

Mecanismo De Acción

Target of Action

Imidazole derivatives are known to interact with a broad range of targets due to their versatile chemical structure . They are key components in a variety of functional molecules used in everyday applications .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The chemical properties of imidazole derivatives, such as their solubility, can be influenced by environmental factors, which may in turn affect their biological activity .

Propiedades

IUPAC Name |

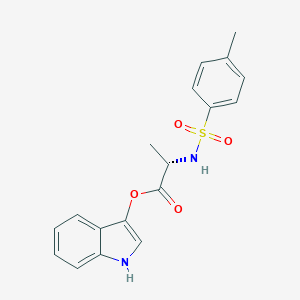

2-methoxy-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c1-7-4-5-2-3-6-4/h2-3H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJULPBMTEMGRNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20314333 | |

| Record name | 2-methoxy-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20314333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28118-54-9 | |

| Record name | 2-methoxy-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20314333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-methoxy-4,5-dihydro-1H-imidazole interact with peptides, and what are the downstream effects on mass spectrometry analysis?

A1: 2-methoxy-4,5-dihydro-1H-imidazole reacts specifically with the ε-amino group of lysine residues and the thiol group of cysteine residues in peptides. [, , , ] This derivatization leads to several beneficial effects for mass spectrometry analysis:

- Enhanced Ionization Efficiency: Derivatization increases the hydrophobicity of peptides, leading to improved ionization efficiency in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. [, , , ]

- Simplified MS/MS Spectra: The derivatized peptides predominantly produce y-series ions during fragmentation, simplifying the interpretation of MS/MS spectra and facilitating peptide sequencing. [, , ]

- Quantitative Proteomics: The availability of a deuterated analog (2-methoxy-4,5-dihydro-1H-imidazole-d4) allows for isobaric labeling, enabling relative quantification of proteins in complex mixtures. [, ]

Q2: What are the structural characteristics of 2-methoxy-4,5-dihydro-1H-imidazole?

A2:

Q3: Can you elaborate on the use of deuterated 2-methoxy-4,5-dihydro-1H-imidazole in quantitative proteomics?

A3: The deuterated analog, 2-methoxy-4,5-dihydro-1H-imidazole-d4, is identical in structure to the non-deuterated form but contains four deuterium atoms, resulting in a mass difference of 4 Da. This mass difference allows for the isobaric labeling of peptides from different samples. [, ] After mixing the labeled samples, they are analyzed by mass spectrometry. The relative intensities of the peptide peaks corresponding to the different isotopic labels reflect the relative abundance of the peptides in the original samples. This approach, termed isobaric peptide termini labeling (IPTL), provides a powerful tool for quantitative proteomic studies. []

Q4: Are there specific advantages of using 2-methoxy-4,5-dihydro-1H-imidazole for on-column derivatization compared to other methods?

A4: Yes, on-column derivatization with 2-methoxy-4,5-dihydro-1H-imidazole offers several advantages: []

Q5: Have any studies investigated the impact of structural modifications to 2-methoxy-4,5-dihydro-1H-imidazole on its derivatization efficiency or mass spectrometry signal enhancement?

A5: Yes, researchers have explored the structure-activity relationship of 2-methoxy-4,5-dihydro-1H-imidazole derivatives for MALDI signal enhancement. [] They synthesized various derivatives with different substituents and found that the position and nature of the substituent significantly affected the signal enhancement. For example, a specific derivative (compound 3 in the study) exhibited a 20-fold signal enhancement compared to unmodified peptides and 9-fold compared to a simpler derivative. [] This highlights the potential for optimizing the compound's structure to further improve its performance in mass spectrometry applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B15340.png)